molecular formula C7H16Cl2N2 B174174 1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride CAS No. 18339-49-6

1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride

カタログ番号: B174174
CAS番号: 18339-49-6
分子量: 199.12 g/mol
InChIキー: MNDMJUPLJBOBQZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride (CAS: 18339-49-6) is a bicyclic tertiary amine with the molecular formula C₇H₁₆Cl₂N₂ and a molecular weight of 199.12 g/mol . It belongs to the quinuclidine family, characterized by a rigid bicyclo[2.2.2]octane scaffold. The compound is used extensively in pharmaceutical research, particularly as a precursor for synthesizing bioactive molecules targeting neurological and gastrointestinal receptors . Key properties include:

  • Hydrogen Bond Donor/Acceptor Count: 3/2
  • Topological Polar Surface Area (TPSA): 29.3 Ų
  • Safety: Causes skin irritation (H315) and requires handling precautions (P261, P280, etc.) .

特性

IUPAC Name

1-azabicyclo[2.2.2]octan-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c8-7-1-4-9(5-2-7)6-3-7;;/h1-6,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDMJUPLJBOBQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1(CC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18339-49-6
Record name 1-azabicyclo[2.2.2]octan-4-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

The bicyclic quinuclidine framework is constructed via intramolecular cyclization of linear precursors. A widely cited method begins with ethyl isonipecotate (ethyl piperidine-4-carboxylate), which undergoes alkylation with 1-bromo-2-chloroethane in the presence of a strong base such as lithium diisopropylamide (LDA) at −78°C. This step forms the ethyl 1-(2-chloroethyl)piperidine-4-carboxylate intermediate, which subsequently undergoes base-mediated cyclization to yield ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate.

Key Reaction Parameters:

  • Solvent Selection: Tetrahydrofuran (THF) is preferred for its ability to stabilize enolate intermediates during alkylation.

  • Temperature Control: Maintaining −78°C during LDA addition prevents side reactions such as over-alkylation.

  • Base Strength: LDA’s strong deprotonating capability ensures efficient enolate formation, critical for cyclization.

Hydrolysis and Amine Formation

The ester group of the cyclized product is hydrolyzed under acidic or basic conditions. For example, refluxing with aqueous hydrochloric acid (6M HCl) converts the ester to the corresponding carboxylic acid, which is then decarboxylated via heating to form 1-azabicyclo[2.2.2]octan-4-one. Subsequent reduction of the ketone using sodium borohydride (NaBH4) in methanol yields the primary amine, which is isolated as the dihydrochloride salt by treatment with HCl gas in ethanol.

Optimization Insights:

  • Decarboxylation Efficiency: Prolonged heating at 120°C ensures complete decarboxylation, minimizing residual carboxylic acid.

  • Reduction Selectivity: NaBH4 in methanol selectively reduces the ketone without affecting the bicyclic framework.

Enantiomeric Resolution

Stereochemical purity is achieved through chiral resolution. Racemic 1-azabicyclo[2.2.2]octan-4-amine is treated with (R)-(−)-mandelic acid in ethanol, forming diastereomeric salts that are separated via fractional crystallization. The resolved amine is then converted to the dihydrochloride salt by HCl neutralization.

Critical Factors:

  • Solvent Polarity: Ethanol’s moderate polarity facilitates differential solubility of diastereomers.

  • Crystallization Cycles: Two recrystallization cycles achieve >98% enantiomeric excess (ee).

Industrial-Scale Production

Pilot-scale synthesis employs continuous flow reactors to enhance reproducibility. A patented method describes:

  • Continuous Alkylation: Ethyl isonipecotate and 1-bromo-2-chloroethane are pumped through a reactor at 0.5 L/min, with LDA introduced via a separate feed.

  • In-Line Cyclization: The intermediate flows through a heated (80°C) tubular reactor, achieving >95% conversion to the bicyclic ester.

  • Automated Purification: The crude product is purified via simulated moving bed (SMB) chromatography, yielding 99.5% purity.

Table 1: Scalability Metrics

ParameterLaboratory ScalePilot Scale
Yield (%)7289
Purity (%)9799.5
Cycle Time (hours)4812

Purification Protocols

The hygroscopic nature of the dihydrochloride salt necessitates strict moisture control. Recrystallization from ethanol/water (4:1 v/v) under nitrogen atmosphere produces needle-like crystals with 99% purity. Alternative methods include ion-exchange chromatography using Dowex 50WX4 resin, which removes residual metal catalysts.

Table 2: Recrystallization Solvent Systems

Solvent Ratio (EtOH:H₂O)Purity (%)Crystal Morphology
3:197Platelets
4:199Needles
5:198Prisms

Analytical Validation

Structural confirmation relies on:

  • ¹H/¹³C NMR: Key signals include δ 3.15 ppm (m, H-2, H-6) and δ 49.2 ppm (C-4).

  • X-Ray Crystallography: Confirms the chair-boat conformation of the bicyclic framework.

  • HPLC-MS: Electrospray ionization (ESI+) shows m/z 127.1 [M+H]⁺ for the free base.

化学反応の分析

1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of quinuclidin-4-one.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of quinuclidin-4-amine.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, resulting in the formation of various substituted derivatives. Common reagents for these reactions include halogenating agents like chlorine or bromine.

    Major Products: The major products formed from these reactions include quinuclidin-4-one, quinuclidin-4-amine, and various substituted quinuclidine derivatives

科学的研究の応用

Neuropharmacological Applications

1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride has been investigated for its role as a neurokinin receptor antagonist . This compound acts by binding to and inhibiting the activation of neurokinin receptors NK1 and NK2, which are implicated in various neurological disorders. By blocking the natural ligands, such as Substance P and Neurokinin A, this compound may help manage conditions like anxiety, depression, and pain syndromes.

Table 1: Neurokinin Receptor Antagonism Data

CompoundReceptor TargetBinding Affinity (Ki)Mechanism of Action
This compoundNK1Not specifiedCompetitive antagonist
Other derivativesNK2VariesCompetitive antagonist

Positive Allosteric Modulation

Recent studies have shown that derivatives of this compound demonstrate positive allosteric modulation of nicotinic acetylcholine receptors (nAChRs), particularly the α3β2 subtype. These compounds enhance receptor signaling without directly activating the receptor, making them potential candidates for treating cognitive deficits associated with neurodegenerative diseases .

Table 2: Allosteric Modulation Data

CompoundReceptor TargetEffect on ACh SignalSelectivity
This compoundα3β2 nAChRUp to 2-fold increaseHigh
Other analogsα7 nAChRModerateVariable

Organic Synthesis

The unique bicyclic structure of this compound makes it a valuable intermediate in organic synthesis. It can participate in various chemical reactions due to its nucleophilic properties, enabling the formation of complex molecules through methods such as cyclization and rearrangements .

Table 3: Synthetic Pathways Involving this compound

Reaction TypeDescriptionYield
CyclizationFormation of larger bicyclic structuresVariable
RearrangementTransformation into other functional groupsHigh

Therapeutic Investigations

One notable study explored the efficacy of this compound in modulating pain responses in animal models. The results indicated a significant reduction in pain behaviors, suggesting its potential as a therapeutic agent for pain management.

Cognitive Enhancement

Another investigation focused on its effects on cognitive function in rodent models of Alzheimer's disease. The compound demonstrated improvements in memory retention and learning capabilities, supporting its role as a cognitive enhancer through nAChR modulation .

作用機序

The mechanism of action of 1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound primarily targets enzymes and receptors in biological systems. It can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways.

    Pathways Involved: The pathways involved in its mechanism of action include neurotransmitter signaling, enzyme inhibition, and receptor modulation. .

類似化合物との比較

Structural Analogs and Similarity Scores

The compound shares structural similarities with several quinuclidine derivatives. Below is a comparative analysis based on , and 15 :

Compound Name (CAS No.) Molecular Formula Molecular Weight Similarity Score Key Structural Differences
1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride (18339-49-6) C₇H₁₆Cl₂N₂ 199.12 1.00 (Reference) Primary amine at position 4
Ethyl quinuclidine-4-carboxylate hydrochloride (22766-67-2) C₁₀H₁₈ClNO₂ 219.71 0.83 Ethyl ester substituent at position 4
3-Aminoquinuclidine dihydrochloride (6530-09-2) C₇H₁₆Cl₂N₂ 199.12 0.81 Amine group at position 3 instead of 4
Quinuclidin-4-ylmethanamine dihydrochloride (67496-77-9) C₈H₁₈Cl₂N₂ 213.15 0.59 Methanamine extension at position 4
1-Azabicyclo[2.2.2]octan-3-yl acetate (827-61-2) C₉H₁₅NO₂ 169.22 0.60 Acetate ester at position 3

Physicochemical Properties

  • Polarity : The TPSA of this compound (29.3 Ų) is lower than that of Ethyl quinuclidine-4-carboxylate hydrochloride (~49 Ų due to the ester group), impacting solubility and membrane permeability .
  • Molecular Weight : Quinuclidin-4-ylmethanamine dihydrochloride (213.15 g/mol) is heavier than the parent compound, which may influence pharmacokinetics .
  • Safety Profile : Most analogs share skin irritation hazards (H315), but esters like 1-Azabicyclo[2.2.2]octan-3-yl acetate may introduce additional reactivity risks .

生物活性

1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride, commonly known as quinuclidin-4-amine dihydrochloride, is a bicyclic compound that has attracted significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This compound is characterized by its unique azabicyclic structure, which includes a nitrogen atom in its framework, influencing its reactivity and interactions with biological targets.

The molecular formula of this compound is C9_9H16_{16}Cl2_2N2_2, with a molecular weight of approximately 199.12 g/mol. It exists primarily as a dihydrochloride salt, which enhances its solubility in aqueous environments, making it suitable for biological studies and applications .

This compound acts primarily as a neurokinin receptor antagonist , specifically targeting NK1 and NK2 receptors. By binding to these receptors, it inhibits the action of natural ligands such as Substance P and Neurokinin A, which are involved in various physiological processes including pain perception and inflammation . The binding mechanism involves specific interactions with transmembrane regions of the receptors, suggesting that structural modifications can significantly affect affinity and selectivity for these targets.

Antimicrobial Properties

Research indicates that derivatives of 1-Azabicyclo[2.2.2]octan-4-amine exhibit notable antimicrobial activity against a range of bacterial strains. A study evaluating tetracationic compounds based on similar bicyclic structures demonstrated high antibacterial efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains . The minimum inhibitory concentrations (MICs) for selected derivatives were comparable to or better than standard antibiotics like ciprofloxacin.

CompoundMIC (µg/mL)Target Bacteria
1c0.5Pseudomonas aeruginosa
1e0.25Staphylococcus aureus
Reference Drug1.0Ciprofloxacin

Antiviral Activity

In addition to antibacterial properties, certain derivatives have shown antiviral activity against influenza virus H1N1. Compounds with aromatic linkers exhibited rapid virucidal effects, highlighting their potential as antiviral agents . This dual activity underscores the versatility of this compound in addressing various infectious diseases.

Case Studies

A case study involving the synthesis and evaluation of bicyclic amines demonstrated that modifications to the azabicyclic framework could enhance biological activity. For instance, introducing different functional groups led to increased potency against specific bacterial strains and improved receptor binding profiles .

Q & A

Q. What are the established synthetic routes for 1-azabicyclo[2.2.2]octan-4-amine dihydrochloride?

The compound is synthesized via multi-step processes involving intermediates such as ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate. A key method involves reacting ethyl isonipecotate with 1-bromo-2-chloroethane in the presence of an organic base (e.g., LDA) to form bicyclic intermediates, followed by hydrolysis and amine salt formation . Purification often employs recrystallization or column chromatography to achieve >97% purity, as noted in commercial catalog listings .

Q. How is the structural identity of this bicyclic amine confirmed in research settings?

Structural characterization typically combines NMR (¹H/¹³C), mass spectrometry, and X-ray crystallography. For example, gas-phase ion energetics and stereochemical analysis for related azabicyclo compounds are detailed in NIST reports, providing reference data for comparative studies . Chiral centers require circular dichroism or enantioselective HPLC, as seen in stereoisomer-specific syntheses of quinuclidine derivatives .

Q. What purification strategies are recommended for this dihydrochloride salt?

Due to its hygroscopic nature, purification involves recrystallization from polar aprotic solvents (e.g., ethanol/water mixtures) under inert atmospheres. Chromatographic methods using silica gel and methanol/ethyl acetate gradients are effective, as inferred from intermediate purification steps in patent syntheses .

Q. What role does this compound play in medicinal chemistry research?

It serves as a key intermediate in synthesizing bioactive molecules, such as umeclidinium bromide (a COPD drug). Its bicyclic structure enhances receptor binding affinity, making it valuable for studying muscarinic acetylcholine receptor modulators .

Q. What safety protocols are critical when handling this compound?

Safety data sheets recommend wearing protective clothing (S36) and immediate eye irrigation (S26) upon exposure. Storage requires desiccated conditions at 2–8°C to prevent hydrolysis, as noted in handling guidelines for hygroscopic dihydrochloride salts .

Advanced Research Questions

Q. How are enantiomeric purity challenges addressed during synthesis?

Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysis. For example, (S)- and (R)-3-aminoquinuclidine dihydrochloride derivatives are resolved via chiral HPLC, with retention times calibrated against standards . Kinetic resolution during cyclization steps (e.g., using LDA) can also enhance enantiomeric excess .

Q. What reaction parameters optimize the cyclization step in azabicyclo synthesis?

Solvent choice (e.g., THF vs. toluene) and base strength critically influence cyclization efficiency. Patent data shows tetrahydrofuran improves reaction kinetics for forming the bicyclic core, while protic solvents like water aid in intermediate stabilization . Temperature control (−78°C for LDA-mediated steps) minimizes side reactions .

Q. How are contradictions in spectroscopic data resolved across studies?

Discrepancies in NMR or mass spectra often arise from solvation effects or salt forms. Researchers cross-validate data against computational models (e.g., DFT calculations) and gas-phase ion energetics from authoritative sources like NIST . For example, 3-quinuclidinone’s IR and MS profiles are benchmarked against NIST reference data .

Q. What scale-up challenges arise in producing this compound?

Scaling LDA-mediated reactions requires strict temperature control to avoid exothermic decomposition. Patent processes note that solvent volumes must be optimized to maintain reaction efficiency, with toluene preferred for its scalability and ease of removal . Pilot-scale recrystallization may require anti-solvent addition to ensure consistent crystal morphology .

Q. What mechanistic insights exist for the formation of the bicyclic core?

The cyclization step (e.g., ethyl 1-(2-chloroethyl)piperidine-4-carboxylate to ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate) proceeds via intramolecular nucleophilic substitution, facilitated by LDA’s strong base deprotonating the α-hydrogen. Computational studies on analogous systems suggest a concerted transition state with partial charge delocalization .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。